5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene
CAS No.: 933726-49-9
Cat. No.: VC11982376
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933726-49-9 |
|---|---|
| Molecular Formula | C8H9N3S |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 5-thia-2,7,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene |
| Standard InChI | InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)10-8-11(7)3-4-12-8/h3-4,9H,1-2,5H2 |
| Standard InChI Key | FDKMMYMJDIEKSJ-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1N=C3N2C=CS3 |
| Canonical SMILES | C1CNCC2=C1N=C3N2C=CS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The systematic IUPAC name, 5-thia-2,7,11-triazatricyclo[6.4.0.0]dodeca-1(8),3,6-triene, delineates its fused bicyclic structure comprising a 12-membered ring system. The "5-thia" designation indicates a sulfur atom at position 5, while "2,7,11-triaza" specifies nitrogen atoms at positions 2, 7, and 11 . The tricyclo[6.4.0.0] prefix describes the bridge connectivity, with two fused rings of six and four members, respectively.
Structural Representation
The compound’s SMILES notation varies slightly across sources:
Both representations describe a tricyclic system with a central sulfur atom and three nitrogen atoms. The InChIKey FDKMMYMJDIEKSJ-UHFFFAOYSA-N confirms its unique stereochemical identity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.24 g/mol | |
| CAS Number | 933726-49-9 | |
| PubChem CID | 104276743 | |
| SMILES (Canonical) | C1CNCC2=C1N=C3N2C=CS3 |
Synthesis and Physicochemical Properties
Physicochemical Profile
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Solubility: Predicted low aqueous solubility due to the hydrophobic tricyclic core.
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Melting Point: Unreported for this compound, but related structures (e.g., CAS 247-92-7) exhibit melting points of 174–178°C .
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Stability: Likely stable at room temperature, as suppliers recommend standard storage conditions .
Related Compounds and Structural Analogues
Table 2: Comparison with Related Tricyclic Heterocycles
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